4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate
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Description
4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate is a useful research compound. Its molecular formula is C24H28N4O6 and its molecular weight is 468.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in organic solvents such as methanol and ethanol suggests that it may have good bioavailability.
Result of Action
Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity .
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2.C2H2O4/c1-28-19-8-6-17(7-9-19)14-23-22(27)25-12-10-18(11-13-25)15-26-16-24-20-4-2-3-5-21(20)26;3-1(4)2(5)6/h2-9,16,18H,10-15H2,1H3,(H,23,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGFXFPVINIPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.